molecular formula C9H16O3 B6183743 rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis CAS No. 98814-12-1

rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis

Cat. No. B6183743
CAS RN: 98814-12-1
M. Wt: 172.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like melting point, boiling point, density, etc. For “rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis”, specific physical and chemical properties are not available in the retrieved data .

Safety and Hazards

Safety and hazard information is crucial for handling chemical compounds. For “rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis”, specific safety and hazard data is not available in the retrieved data. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) of the compound for detailed safety information .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Methyl bromoacetate", "Sodium hydride", "Borane", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexene is reacted with methyl bromoacetate in the presence of sodium hydride to form rac-methyl 2-cyclohexylacetate.", "Step 2: The resulting product from step 1 is reacted with borane to form rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate.", "Step 3: The product from step 2 is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis.", "Step 4: The final step involves the reduction of the product from step 3 with sodium borohydride in the presence of acetic acid to yield the target compound.", "The intermediate products are purified using standard techniques such as column chromatography and recrystallization.", "The reaction conditions and parameters such as temperature, pressure, and reaction time are optimized to ensure maximum yield and purity of the target compound.", "The final product is characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its identity and purity." ] }

CAS RN

98814-12-1

Product Name

rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.